REACTION_CXSMILES
|
[F:1][CH:2]([F:11])[S:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[N-:12]=[N+:13]=[N-:14].[Na+].[CH:16](OCC)(OCC)OCC>C(O)(=O)C>[F:11][CH:2]([F:1])[S:3][C:4]1[CH:10]=[CH:9][C:7]([N:8]2[CH:16]=[N:14][N:13]=[N:12]2)=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC(SC1=CC=C(N)C=C1)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
hexane to give crystals, m.p. 94°-97° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(SC1=CC=C(C=C1)N1N=NN=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |